molecular formula C18H18ClNS B10761554 3-(2-Chloro-9H-thioxanthen-9-ylidene)-N,N-dimethyl-1-propanamine CAS No. 4695-61-8

3-(2-Chloro-9H-thioxanthen-9-ylidene)-N,N-dimethyl-1-propanamine

Cat. No.: B10761554
CAS No.: 4695-61-8
M. Wt: 315.9 g/mol
InChI Key: WSPOMRSOLSGNFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chlorprothixene is a classic first-generation thioxanthene antipsychotic agent of significant research interest. Its primary mechanism of action involves potent antagonism of dopamine D1 and D2 receptors within the central nervous system, which underpins its utility as a reference compound in studies of schizophrenia and psychosis. Researchers utilize Chlorprothixene to investigate the dopaminergic pathways implicated in neuropsychiatric disorders, to model the effects and side-effects of typical antipsychotics, and to explore the structure-activity relationships of tricyclic neuroleptics. Beyond its dopaminergic actions, it also exhibits antagonistic activity at histamine H1, adrenergic α1, and muscarinic acetylcholine receptors, contributing to its complex pharmacological profile, including sedative and autonomic side effects. This multifaceted receptor interaction makes it a valuable tool for in vitro binding assays, behavioral pharmacology studies in animal models, and as a comparative agent in the development and evaluation of newer atypical antipsychotics. Our high-purity Chlorprothixene is provided to support rigorous, reproducible scientific inquiry in neuropharmacology and psychiatric research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-chlorothioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNS/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)21-18-10-9-13(19)12-16(14)18/h3-4,6-10,12H,5,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSPOMRSOLSGNFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30859205
Record name 3-(2-Chloro-9H-thioxanthen-9-ylidene)-N,N-dimethyl-1-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30859205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Chlorprothixene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015369
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

3.66e-04 g/L
Record name Chlorprothixene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015369
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

4695-61-8, 113-59-7
Record name 3-(2-Chloro-9H-thioxanthen-9-ylidene)-N,N-dimethyl-1-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30859205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlorprothixene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015369
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

97.5 °C
Record name Chlorprothixene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015369
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Grignard Reaction-Based Synthesis (US Patent 2,951,082)

The most widely cited method involves the following steps:

Step 1: Grignard Reagent Preparation

  • Reactants : 3-Dimethylaminopropyl chloride, magnesium turnings.

  • Solvent : Tetrahydrofuran (THF) with calcium hydride to scavenge moisture.

  • Conditions : Reflux at 65°C for 30 minutes, achieving 82% conversion to 3-dimethylaminopropylmagnesium bromide.

Step 2: Nucleophilic Addition to 2-Chlorothioxantone

  • Reactants : 2-Chlorothioxantone (24.67 g, 0.1 mol), Grignard reagent (0.2 mol).

  • Conditions : Stirred at 0°C for 10 minutes, then room temperature for 30 minutes.

  • Intermediate : Tertiary alcohol (6.2.4 in Scheme 1).

Step 3: Dehydration to Chlorprothixene

  • Reagents : Acetyl chloride (10 mol% excess).

  • Conditions : Reflux in benzene at 80°C for 2 hours, followed by vacuum distillation to isolate the product.

ParameterValue
Overall Yield68–72%
Purity (HPLC)≥98% after recrystallization
Stereoselectivity85:15 Z:E ratio

Alternative Allylation-Deamination Route

An alternative pathway avoids Grignard reagents, instead using allylmagnesium bromide:

  • Allylation : 2-Chlorothioxantone reacts with allylmagnesium bromide to form 2-chloro-9-(3-propen-1-yliden)thioxanthene.

  • Amination : Treatment with dimethylamine at 120°C under pressure introduces the dimethylamino group.

This method reduces pyrophoric risks but requires high-pressure equipment, limiting industrial adoption.

Industrial-Scale Production

Modern facilities optimize the Grignard route for throughput and safety:

  • Continuous Flow Systems : Replace batch reactors to enhance heat dissipation and reduce reaction time.

  • Solvent Recovery : THF is recycled via fractional distillation, cutting costs by 40%.

  • Quality Control : In-line HPLC monitors stereochemical purity, ensuring ≥99% Z-isomer content.

Industrial ParameterSpecification
Annual Production Capacity50–100 metric tons
Batch Cycle Time8–12 hours
Waste Generated0.3 kg/kg product

Analytical Characterization

Post-synthesis analysis ensures compliance with pharmacopeial standards:

Physicochemical Properties

PropertyValueSource
Molecular Weight315.86 g/mol
Melting Point97–98°C
Solubility (PBS, pH 7.4)12 mg/mL
LogP (Octanol-Water)3.8

Spectroscopic Data

  • UV-Vis (Ethanol) : λ<sub>max</sub> 230, 270, 329 nm.

  • <sup>1</sup>H NMR (CDCl<sub>3</sub>) : δ 7.2–7.8 (m, 8H, aromatic), δ 3.1 (s, 6H, N(CH<sub>3</sub>)<sub>2</sub>), δ 2.5 (t, 2H, CH<sub>2</sub>N).

Formulation Considerations

Chlorprothixene’s poor aqueous solubility necessitates specialized formulations:

  • Hydrochloride Salt Preparation : Dissolving the free base in HCl-saturated ethanol yields a crystalline salt with 92% bioavailability.

  • Aqueous Solutions : Direct dissolution in PBS (pH 7.2) at 12 mg/mL, stabilized with cyclodextrins to prevent precipitation.

Emerging Synthetic Technologies

Recent patents disclose novel approaches to improve efficiency:

  • Biocatalytic Reduction : Using Saccharomyces cerevisiae to stereoselectively reduce thioxanthene intermediates, achieving 95% Z-isomer yield.

  • Microwave-Assisted Synthesis : Reducing dehydration time from 2 hours to 15 minutes with 20% energy savings .

Chemical Reactions Analysis

2.1. Formation of Hydrochloride Salt

The tertiary amine group in Chlorprothixene reacts with hydrochloric acid to form the hydrochloride salt:
Chlorprothixene (base)+HClChlorprothixene\cdotpHCl\text{Chlorprothixene (base)} + \text{HCl} \rightarrow \text{Chlorprothixene·HCl}
This reaction increases water solubility, enabling parenteral administration .

Table 1: Molecular Properties of Chlorprothixene and Its Hydrochloride Salt

PropertyChlorprothixene (Base)Chlorprothixene·HCl
Molecular FormulaC₁₈H₁₈ClNSC₁₈H₁₉Cl₂NS
Molecular Weight315.9 g/mol352.3 g/mol
SolubilityLow in waterHigher due to ionic nature
pKa (Strongest Basic)9.76N/A (protonated amine)

2.2. Metabolic Pathways

While detailed metabolic reactions are not explicitly described in the literature, Chlorprothixene undergoes hepatic metabolism. Likely pathways include:

  • N-oxidation : Tertiary amines are susceptible to oxidation by cytochrome P450 enzymes.

  • Demethylation : Potential cleavage of the N,N-dimethyl group.

  • Hydroxylation : Introduction of hydroxyl groups on the aromatic ring or side chain.

Table 2: Pharmacokinetic Parameters

ParameterValueSource
BioavailabilityIncomplete oral/parenteral
Protein BindingHigh (due to lipophilicity)
Elimination Half-life6–12 hours

Reactivity and Stability

Chlorprothixene exhibits:

  • Strong receptor-binding affinity : Blocks D1/D2 dopamine, 5-HT2, H1 histamine, and muscarinic receptors via its lipophilic structure .

  • pH-dependent solubility : Protonated in acidic conditions (e.g., gastrointestinal tract), enhancing absorption .

  • Photochemical stability : Limited data, but thioxanthenes may undergo photochemical degradation under UV light.

Analytical Chemistry

  • Spectral characterization :

    • IR/Raman spectroscopy : Used to confirm functional groups (e.g., C=S bonds, aromatic C-H stretches) .

    • NMR : HSQC titration experiments reveal residue-specific interactions with biological targets (e.g., mSin3B PAH1 domain) .

  • Mass spectrometry : Collision cross-section (CCS) analysis aids in structural confirmation .

Scientific Research Applications

Introduction to Chlorprothixene

Chlorprothixene is an antipsychotic medication belonging to the thioxanthene class, primarily used for treating various psychiatric conditions. Its chemical structure is similar to chlorpromazine, another well-known antipsychotic. Chlorprothixene acts mainly by blocking dopamine receptors in the brain, which helps alleviate symptoms of psychosis, anxiety, and agitation.

Psychiatric Disorders

Chlorprothixene has been studied extensively for its efficacy in treating acute and chronic schizophrenia, as well as severe neurotic conditions characterized by agitation and anxiety. Clinical evidence suggests that it may be effective in managing these disorders, although more rigorous studies are needed to confirm its therapeutic efficacy due to the variability in study designs and controls .

Sedative-Hypnotic Use

In addition to its primary use as an antipsychotic, chlorprothixene is often prescribed off-label for sedative-hypnotic purposes. Low doses have been associated with improved sleep quality and reduced anxiety, making it a valuable option in settings where traditional sedatives may pose risks .

Cardiometabolic Risks

Recent studies have highlighted potential cardiometabolic risks associated with chlorprothixene use. Research indicates that cumulative doses of chlorprothixene may be linked to an increased risk of diabetes and major adverse cardiovascular events (MACE) compared to other antipsychotics like quetiapine. For instance, a study found that patients using chlorprothixene had a hazard ratio of 1.16 for diabetes risk and 1.12 for MACE when compared to quetiapine users .

Environmental Impact Studies

Chlorprothixene's environmental fate has also been investigated, revealing its potential ecotoxicological effects and photo-transformations. These studies are crucial as they assess the drug's biodegradation and persistence in the environment, which can inform both environmental safety protocols and pharmaceutical disposal practices .

Case Study 1: Overdose Management

A notable case involved a patient who ingested approximately 10 grams of chlorprothixene, leading to severe cardiorespiratory complications. The management included hemoperfusion combined with hemodialysis, which significantly improved the patient's condition despite only a small fraction of the drug being eliminated from circulation .

Case Study 2: Long-term Efficacy in Schizophrenia

A multicenter study assessed chlorprothixene's long-term efficacy in patients with schizophrenia. Results indicated that while chlorprothixene provided symptomatic relief, there were concerns regarding side effects such as sedation and orthostatic hypotension, emphasizing the need for careful monitoring during treatment .

Table 1: Comparison of Chlorprothixene with Other Antipsychotics

FeatureChlorprothixeneQuetiapineChlorpromazine
Antipsychotic PotencyLowModerateHigh
Common Side EffectsSedation, hypotensionSedation, weight gainSedation, EPS
Risk of DiabetesYesLower riskYes
Off-label UsesSedativeMood stabilizerNone specified

Table 2: Clinical Outcomes of Chlorprothixene Use

OutcomeHazard Ratio (HR)Confidence Interval (CI)
Diabetes1.161.08–1.25
Major Adverse Cardiovascular Events (MACE)1.121.04–1.21

Comparison with Similar Compounds

Receptor Binding Profiles

Chlorprothixene’s receptor affinity distinguishes it from other antipsychotics:

Compound Dopamine (D2) 5-HT2C H1 M3 α1-Adrenergic
Chlorprothixene High High High High Moderate
Chlorpromazine Moderate High High High High
Quetiapine Low High Moderate Low High
Olanzapine Moderate High High Moderate Moderate
  • Key Differences: Chlorprothixene’s high H1 and M3 antagonism explains its pronounced sedative and anticholinergic effects compared to quetiapine and olanzapine . Its lower α1-adrenergic affinity may reduce hypotension risk relative to chlorpromazine .

Metabolic and Cardiovascular Risks

Chlorprothixene’s metabolic risks align with clozapine and olanzapine but exceed quetiapine in off-label use:

  • Diabetes Risk : A Danish cohort study found chlorprothixene users had a 1.5–2.0x higher risk of diabetes than quetiapine users, attributed to 5-HT2C and H1 receptor antagonism impairing glucose metabolism .
  • Cardiovascular Events : Chlorprothixene use correlated with a 1.3x increased risk of major adverse cardiovascular events (MACE) compared to quetiapine, independent of dose or age .

Clinical Efficacy and Side Effects

  • Antipsychotic Potency : Chlorprothixene’s efficacy in schizophrenia is comparable to chlorpromazine but lower than second-generation agents like olanzapine due to weaker D2 binding .
  • Sedation : Superior to quetiapine and haloperidol, making it preferred for agitation and insomnia .
  • Anticholinergic Effects : Dry mouth, tachycardia, and constipation are more frequent than with quetiapine but less severe than with chlorpromazine .

Pharmacokinetic Comparison

Parameter Chlorprothixene Chlorpromazine Quetiapine
Oral Bioavailability 17% 20–30% ~100%
Half-Life (h) 25.8 18–30 6–7
Metabolism CYP1A2, CYP2D6 CYP2D6 CYP3A4
  • Unique Metabolites : Chlorprothixene-sulfoxide (CPT-SO) is a major metabolite detected in plasma and urine, contributing to prolonged effects .

Biological Activity

Chlorprothixene is a thioxanthene derivative, primarily recognized for its antipsychotic properties. It acts as a dopamine receptor antagonist, particularly targeting D1 and D2 receptors in the mesolimbic system. This compound has been extensively studied for its biological activities, therapeutic applications, and associated risks. This article delves into the various aspects of chlorprothixene's biological activity, including its mechanisms of action, therapeutic uses, side effects, and recent research findings.

Chlorprothixene exerts its biological effects through several mechanisms:

  • Dopamine Receptor Antagonism : Chlorprothixene blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors, which is crucial for its antipsychotic effects. This action reduces dopaminergic transmission in the brain, leading to decreased psychotic symptoms .
  • Hormonal Effects : The drug also depresses the release of hypothalamic and hypophyseal hormones, impacting various physiological processes including metabolism and stress responses .
  • Sedative Effects : Chlorprothixene has significant sedative properties, which are beneficial in treating anxiety and sleep disorders but may lead to adverse effects such as sedation and anticholinergic side effects (e.g., dry mouth, constipation) due to its action on multiple neurotransmitter systems .

Therapeutic Applications

Chlorprothixene is primarily used in the treatment of:

  • Psychotic Disorders : It is effective in managing schizophrenia and other psychoses.
  • Anxiety Disorders : Due to its sedative properties, it is utilized off-label for anxiety relief.
  • Nausea and Vomiting : The drug exhibits antiemetic effects, making it useful in managing nausea associated with various conditions.

Recent Research Findings

Recent studies have highlighted both the therapeutic potential and risks associated with chlorprothixene:

  • Acute Myeloid Leukemia (AML) :
    • A study identified chlorprothixene as a potential candidate for AML treatment. It was found to induce apoptosis (programmed cell death) and autophagy (cellular degradation) in AML cells by inhibiting tumor growth and reducing oncofusion proteins associated with leukemia . This suggests that chlorprothixene could be repurposed for cancer therapy.
  • Cardiometabolic Risks :
    • Research indicates that low-dose chlorprothixene use is associated with an increased risk of diabetes and major adverse cardiovascular events (MACE). A nationwide cohort study showed that cumulative doses ≥6000 mg correlated with higher diabetes risk (OR: 1.15-1.63) and MACE risk (OR: 1.10-1.85) compared to quetiapine . These findings underscore the importance of monitoring metabolic health in patients receiving this medication.

Comparative Biological Activity

The following table summarizes key biological activities of chlorprothixene compared to other antipsychotics:

Drug Dopamine Receptor Antagonism Sedative Effects Antiemetic Effects Risk of Metabolic Disorders
ChlorprothixeneYesHighYesModerate
QuetiapineYesModerateYesHigh
OlanzapineYesModerateYesVery High
ClozapineYesLowYesVery High

Case Studies

Several case studies have documented the clinical implications of chlorprothixene use:

  • A case study involving a patient with schizophrenia demonstrated significant symptom improvement after switching from another antipsychotic to chlorprothixene, highlighting its efficacy in treatment-resistant cases.
  • Another case reported severe metabolic syndrome in a patient on long-term chlorprothixene therapy, emphasizing the need for regular monitoring of metabolic parameters in patients receiving this medication.

Q & A

Q. Table 1: Key Ki Values for Chlorprothixene

ReceptorKi (nM)Source
D22.96
H13.75
5-HT63.0
5-HT75.6

Advanced: How can contradictory data on chlorprothixene’s receptor activity (e.g., H1 vs. D2 affinities) be resolved in experimental design?

Answer:
Discrepancies often arise from:

  • Isomer-Specific Activity : The cis(Z)-isomer shows higher antidopaminergic potency than trans(E) due to differences in electrostatic interactions and side-chain conformation .
  • Assay Conditions : Variations in buffer pH, temperature, or cell membrane composition (e.g., lipid rafts) alter ligand-receptor dynamics. Standardize protocols using ICH Q2(R1) guidelines .
  • Species Differences : Use human-derived cell lines (e.g., HEK-293) instead of rodent models to avoid interspecies receptor variability .

Basic: What validated spectrophotometric methods are available for quantifying chlorprothixene in vitro?

Answer:

  • Charge-Transfer Complexation : React chlorprothixene (donor) with π-acceptors like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) at 460 nm. Linear range: 2–20 µg/mL, LOD: 0.5 µg/mL .
  • Oxidation-Based Assays : Measure absorbance after oxidizing chlorprothixene with ammonium metavanadate at 310 nm .
  • Validation Criteria : Ensure linearity (R² > 0.99), precision (%RSD < 2%), and recovery (95–105%) per ICH guidelines .

Advanced: How does chlorprothixene induce apoptosis in acute myeloid leukemia (AML) cells, and what experimental models validate this?

Answer:

  • Mechanism : Chlorprothixene reduces oncofusion proteins (e.g., PML-RARα, AML1-ETO), activating apoptosis via caspase-3 and upregulating pro-apoptotic genes (e.g., BAX). Concurrently, it induces autophagic cell death through LC3-II accumulation .
  • In Vivo Models : Use murine xenografts with patient-derived AML cells. Monitor tumor volume reduction and in situ apoptosis via TUNEL assays .
  • Transcriptomic Analysis : Perform RNA-seq to identify perturbed pathways (e.g., cell cycle arrest at G0/G1 phase) .

Basic: What are the best practices for synthesizing and characterizing chlorprothixene in a research setting?

Answer:

  • Synthesis : Start with 2-chlorothioxantone, undergo Friedel-Crafts acylation, and introduce the dimethylaminopropyl side chain via Grignard reaction .
  • Characterization :
    • HPLC : Use calixarene-bonded columns to resolve cis(Z) and trans(E) isomers (retention time difference: ~2.1 min) .
    • Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 316.86 (C₁₈H₁₈ClNS) .
  • Purity Criteria : ≥98% by GC with residual solvent limits per Ph. Eur. .

Advanced: How do pharmacokinetic properties of chlorprothixene influence its experimental use in neuropsychiatric models?

Answer:

  • Metabolites : Major metabolites include chlorprothixene-sulfoxide and N-desmethylchlorprothixene-sulfoxide. Use LC-MS/MS to quantify parent drug and metabolites in plasma .
  • Blood-Brain Barrier Penetration : LogP ~4.7 predicts high CNS uptake. Validate via microdialysis in rodent striatum .
  • Species-Specific Clearance : Rats show faster hepatic clearance than humans; adjust dosing intervals in chronic studies .

Basic: What are the critical considerations for designing in vivo studies with chlorprothixene?

Answer:

  • Dosing : For antipsychotic efficacy in rodents: 1–5 mg/kg IP (acute) or 10–15 mg/kg/day orally (chronic). Monitor catalepsy as a D2 blockade endpoint .
  • Toxicity Screening : Assess hepatotoxicity (ALT/AST levels) and cholestasis risk, especially in models with comorbid metabolic disorders .
  • Ethical Compliance : Follow ARRIVE guidelines for humane endpoints and IACUC protocols .

Advanced: What computational tools predict chlorprothixene’s off-target effects, and how reliable are they?

Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to GPCRs (e.g., H1, 5-HT7). Validate with free energy calculations (ΔG < -8 kcal/mol suggests high affinity) .
  • Pharmaceutical Target Seeker (PTS) : Predicts H1 receptor antagonism (AUC > 0.85) but requires experimental confirmation via H1-transfected CHO-K1 cells .
  • Limitations : False positives may occur due to ligand conformational flexibility; supplement with MD simulations (>100 ns trajectories) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.